molecular formula C21H22N2O4 B5425092 N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5425092
M. Wt: 366.4 g/mol
InChI Key: AKMPGDCTQHTREJ-SFQUDFHCSA-N
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Description

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that features a benzodioxole moiety, a diethylamino group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced via a nucleophilic substitution reaction using diethylamine.

    Formation of the Enone Structure: This involves the condensation of the benzodioxole derivative with an appropriate aldehyde or ketone to form the enone structure.

    Coupling with Benzamide: The final step involves coupling the enone intermediate with benzamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. It is believed to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-3-23(4-2)21(25)17(22-20(24)16-8-6-5-7-9-16)12-15-10-11-18-19(13-15)27-14-26-18/h5-13H,3-4,14H2,1-2H3,(H,22,24)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMPGDCTQHTREJ-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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